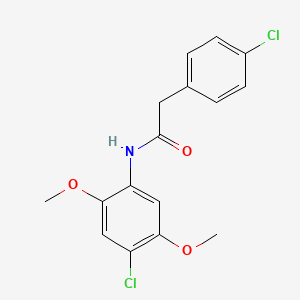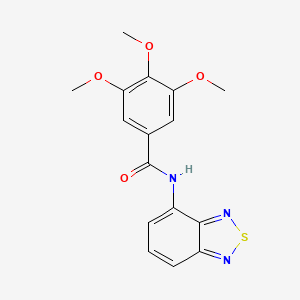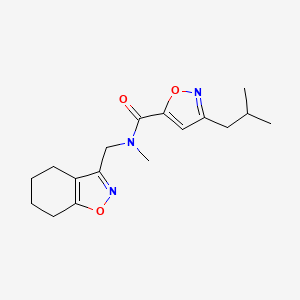![molecular formula C15H14N2O3 B5588397 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide](/img/structure/B5588397.png)
2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide, also known as MFB, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. MFB is a benzamide derivative that contains a furan ring and an acrylamide moiety. The compound has a molecular weight of 307.33 g/mol and a melting point of 193-195°C.
Aplicaciones Científicas De Investigación
Antimalarial Agents Development
The structural modification of the benzophenone core, including derivatives similar to "2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide," has been explored for developing novel antimalarial agents. These studies aim to understand how different substituents affect the compound's activity against Plasmodium falciparum, a malaria-causing parasite. For instance, derivatives with a trifluoromethyl substitution showed significant inhibitory activity, underscoring the potential of such compounds in antimalarial drug development (Wiesner et al., 2003).
Polymerization and Material Science
The controlled radical polymerization of acrylamides, including structures related to "this compound," has been studied for synthesizing polymers with specific properties. For example, homopolymers and copolymers derived from these acrylamides can be tailored for water solubility, thermoresponsiveness, and enhanced isotacticity, which are valuable in various applications ranging from biomedicine to smart materials (Mori et al., 2005; Mori et al., 2008).
Organic Synthesis and Chemical Transformations
Research has also focused on the synthesis and transformation of compounds structurally related to "this compound" for creating complex organic molecules. These studies involve cyclization reactions, regio- and stereoselective syntheses, and the exploration of their potential as intermediates in the development of pharmaceuticals and agrochemicals. The ability to selectively synthesize these compounds opens avenues for creating molecules with specific biological activities or material properties (Yılmaz et al., 2007; Burgaz et al., 2007).
Biologically Active Polymers
The exploration of biologically active polymers derived from acrylamides, akin to "this compound," has led to the development of materials with potential applications in drug delivery and biomedical devices. These studies have investigated the polymer complexes' spectroscopic properties, providing insights into their interactions with biological molecules and potential for targeting specific diseases (El-Sonbati et al., 2018).
Antiproliferative Activity
Compounds structurally similar to "this compound" have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies aim to understand how structural modifications influence their ability to inhibit cell growth, offering potential pathways for developing new anticancer agents (Raffa et al., 2011).
Propiedades
IUPAC Name |
2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-7-11(20-10)8-9-14(18)17-13-5-3-2-4-12(13)15(16)19/h2-9H,1H3,(H2,16,19)(H,17,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXNPQIHHVMAHM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5588314.png)
![N-benzyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5588315.png)
![1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5588321.png)
![{4-[2-(methylthio)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5588340.png)

![N-[(2-chloro-3-pyridinyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5588355.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-morpholinamine](/img/structure/B5588360.png)



![4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)

![5-chloro-2-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5588405.png)
